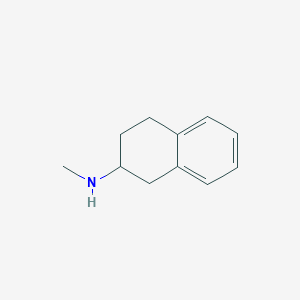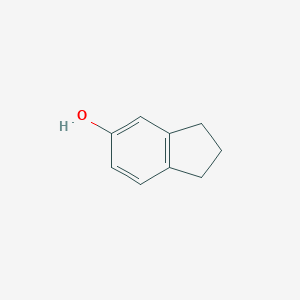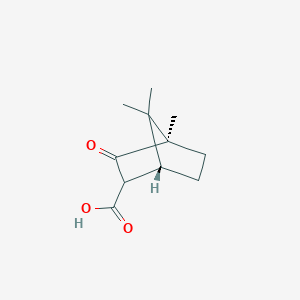
4-Isopropylphenylmagnesium bromide
Descripción general
Descripción
4-Isopropylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. Grignard reagents are known for their role in forming carbon-carbon bonds, making them valuable tools in the construction of complex organic molecules. Although the provided papers do not directly discuss 4-isopropylphenylmagnesium bromide, they do provide insights into the behavior of similar Grignard reagents and their applications in organic synthesis.
Synthesis Analysis
The synthesis of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in the presence of an ether solvent. The papers provided do not detail the synthesis of 4-isopropylphenylmagnesium bromide specifically, but they do mention the use of isopropylmagnesium bromide in the presence of a nickel catalyst for the chemoselective desulfurization of vinyl sulfides, which is a key step in synthesizing the sex pheromone of the Douglas fir tussock moth . This suggests that similar conditions could potentially be used for synthesizing 4-isopropylphenylmagnesium bromide.
Molecular Structure Analysis
The structure of Grignard reagents can be complex, often existing as dimers or higher oligomers. The study of the crystal structure of the dimeric ethylmagnesium bromide/diisopropyl ether complex provides insights into the coordination environment of the magnesium atom, which is four-coordinate, with dimers formed through bridging bromine atoms . This information is relevant to understanding the potential structure of 4-isopropylphenylmagnesium bromide, as it may also form similar dimeric structures with bridging halides.
Chemical Reactions Analysis
Grignard reagents are known for their reactivity towards a variety of electrophiles. The papers discuss the use of isopropylmagnesium chloride for selective bromine-magnesium exchange reactions in the synthesis of pyridylselenium compounds . This demonstrates the versatility of isopropyl-based Grignard reagents in synthetic applications, which could extend to reactions involving 4-isopropylphenylmagnesium bromide.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of 4-isopropylphenylmagnesium bromide, they do offer a glimpse into the properties of related Grignard reagents. For instance, the crystal structure analysis of ethylmagnesium bromide/diisopropyl ether complex reveals the solid-state structure and coordination of such compounds . Additionally, the reactivity of isopropylmagnesium chloride in bromine-magnesium exchange reactions suggests that 4-isopropylphenylmagnesium bromide would also be highly reactive and sensitive to moisture and air, as are most Grignard reagents .
Aplicaciones Científicas De Investigación
Chemoselective Desulfurization
4-Isopropylphenylmagnesium bromide, in the presence of nickel catalysts, has been used for the chemoselective reduction of vinyl sulfides to olefins. This process was a key step in synthesizing the sex pheromone of the Douglas fir tussock moth (Trost & Ornstein, 1981).
Synthesis of Acetylenic Alcohols
The compound has been employed in Grignard coupling reactions for the synthesis of acetylenic alcohols, components found in marine sponges. This involved coupling with bromobutane and subsequent bromination (Kulkarni et al., 1993).
Liquid Crystalline Compounds Synthesis
In liquid crystal chemistry, 4-isopropylphenylmagnesium bromide has been used to synthesize pyridine-containing liquid crystalline compounds, demonstrating high regioselectivity and yield in these reactions (Chia et al., 2001).
Organometallic Chemistry
In organometallic chemistry, it's used in reactions with dicyclopentadienyltitanium dichloride to create π-allyldicyclopentadienyltitanium(III) complexes, showcasing its versatility in complex organometallic syntheses (Martin & Jellinek, 1968).
NIR Region Fluorescent Chemodosimeter
4-Isopropylphenylmagnesium bromide has been utilized in the synthesis of a novel near-infrared (NIR) region fluoride sensor. This application demonstrates its role in creating highly specific and rapid response sensors for fluoride in solution and living cells (Zou et al., 2014).
Dehalogenation of Organic Halides
It's been effective in dehalogenating benzylic, allylic halides, and α-bromoketones, transforming these halides into coupling products or reducing them to ketones (Yanlong et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
magnesium;propan-2-ylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLQNHTMFEZOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylphenylmagnesium bromide | |
CAS RN |
18620-03-6 | |
| Record name | 4-ISOPROPYLPHENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)






![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)


![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)